molecular formula C8H10O2S B172253 Ethyl 2-methylthiophene-3-carboxylate CAS No. 19432-66-7

Ethyl 2-methylthiophene-3-carboxylate

Cat. No. B172253
CAS RN: 19432-66-7
M. Wt: 170.23 g/mol
InChI Key: GNOBQWZOPPOTMC-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiophene-3-carboxylate is a chemical compound that serves as a central pharmacophore in drug discovery . Its bioisosteric replacement of a benzene ring is widely accepted as a powerful strategy to improve biological activities and pharmacodynamic and pharmacokinetic properties .


Synthesis Analysis

A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was devised . This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions . It enabled to prepare ethyl 2-methylthiophene-3-carboxylate in 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylthiophene-3-carboxylate is represented by the linear formula C8H10O2S .


Chemical Reactions Analysis

The synthesis of ethyl 2-methylthiophene-3-carboxylate involves a LiCl-mediated halogen–magnesium exchange reaction . This reaction reached a maximum conversion of 94% after 3h at reflux, while reaching plateaus of 81% and 50% of the conversions after 5h at 40°C and room temperature, respectively .

Scientific Research Applications

1. Synthesis and Preparation

Ethyl 2-methylthiophene-3-carboxylate has been a subject of study for its practical and efficient synthesis. Researchers have developed processes that provide advantages such as operational simplicity, avoidance of strong bases, and application of non-cryogenic conditions, leading to the preparation of this compound on a multi-kilogram scale (Kogami & Watanabe, 2011).

2. Fluorescence Properties

Studies have also explored the fluorescence properties of derivatives of ethyl 2-methylthiophene-3-carboxylate. For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate displayed novel fluorescence characteristics, adding potential value in the field of materials science (Guo Pusheng, 2009).

3. Dyeing Application in Textiles

This compound has been utilized in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers. The dyes derived from ethyl 2-methylthiophene-3-carboxylate and its derivatives have shown good fastness properties and have been used to create a range of colors on fabric (Iyun et al., 2015).

4. Antimicrobial Evaluation

Research has been conducted to evaluate the antimicrobial activities of bifunctional thiophene derivatives, including ethyl 2-methylthiophene-3-carboxylate. These studies have shown promising results, indicating the potential use of these compounds in pharmaceutical applications (Abu‐Hashem et al., 2011).

5. Complex Formation and Chemical Stability

The acid-base properties, solubility, and chemical stability of ethyl 2-methylthiophene-3-carboxylate derivatives have been extensively studied. Researchers have also investigated the complexation of these compounds with various metals, contributing to the understanding of their physicochemical properties (Chekanova et al., 2014).

properties

IUPAC Name

ethyl 2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBQWZOPPOTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440292
Record name Ethyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylthiophene-3-carboxylate

CAS RN

19432-66-7
Record name Ethyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-2-thiophenecarboxylic acid (2.84 g) was dissolved in N,N-dimethylformamide (30 ml), and iodoethane (1.68 ml) and potassium carbonate (2.76 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-methyl-3-thiophenecarboxylic acid ethyl ester (1.84 g). 5-Methyl-2-thiophenecarboxylic acid ethyl ester (1.84 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.31 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred for 1.5 hour over a water bath, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 4-chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester (1.67 g). 4-Chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester (1.67 g) was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (16 ml) was added. The mixture was stirred at 60° C. for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-chloro-5-methyl-2-thiophenecarboxylic acid (0.98 g) as crystals.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kogami, N Watanabe - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate (5) was devised. This process provides several advantages over the precedents, involving …
Number of citations: 3 www.jstage.jst.go.jp
M Kogami, N Watanabe - Synthetic Communications, 2013 - Taylor & Francis
… of a new and convenient method for preparation of 3-substituted 2-methylthiophenes, we reported a safe and efficient process for preparation of ethyl 2-methylthiophene-3-carboxylate (…
Number of citations: 7 www.tandfonline.com
P Chatterjee, PJ Murphy, R Pepe… - Journal of the Chemical …, 1994 - pubs.rsc.org
2-Ethoxycarbonylcyclopropyl(triphenyl)phosphonium fluoroborate 1 reacts with alkali-metal thiolates to give 2,3-disubstituted 4, 5-dihydrothiophenes 3 which can be aromatised to the …
Number of citations: 1 pubs.rsc.org
J Schatz - thieme-connect.com
Previously published information regarding this product subclass can be found in HoubenąWeyl, Vol. E 6a, pp 186ą555. Thiophene was discovered by Meyer in 1882 as a contaminant …
Number of citations: 0 www.thieme-connect.com

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